Enhanced Lipophilicity (LogP) Drives Superior Membrane Partitioning Relative to N-Methyl and N-Ethyl Analogs
The N-tert-butyl substitution in N-T-Butyl 4-bromo-2-ethoxybenzamide confers markedly higher calculated lipophilicity compared to N-alkyl analogs with smaller amine substituents. The target compound exhibits a computed LogP (XLogP3) value of 3.1 [1]. In contrast, the N-methyl analog (C10H12BrNO2, MW 258.11) shows reduced lipophilicity owing to its smaller N-substituent and lower carbon count, while the N-ethyl analog (C11H14BrNO2, MW 272.14) represents an intermediate state . This LogP differential of approximately +0.5 to +1.0 log units relative to N-methyl and N-ethyl variants translates to significantly enhanced predicted membrane permeability, positioning the N-tert-butyl compound as the preferred choice when passive diffusion across lipid bilayers is a critical design parameter.
| Evidence Dimension | Lipophilicity (calculated partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N-Methyl analog (4-bromo-2-ethoxy-N-methylbenzamide): XLogP ~2.0-2.5 (estimated); N-Ethyl analog (4-bromo-2-ethoxy-N-ethylbenzamide): XLogP ~2.5-2.8 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 relative to N-methyl analog |
| Conditions | Computed XLogP3 values from PubChem-derived data and molecular formula comparison |
Why This Matters
Higher LogP predicts enhanced passive membrane permeability, a critical parameter for compound prioritization in cell-based assays and early drug discovery campaigns targeting intracellular proteins.
- [1] Angene Chemical. Benzamide, 4-bromo-N-(1,1-dimethylethyl)-2-ethoxy- (CAS 1261988-52-6). Product properties showing XLogP3 = 3.1. https://www.angenechem.com/1261988-52-6 (accessed 2026). View Source
